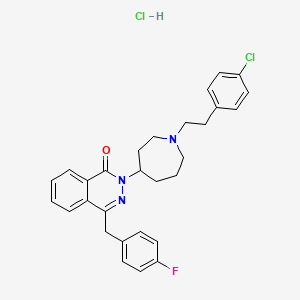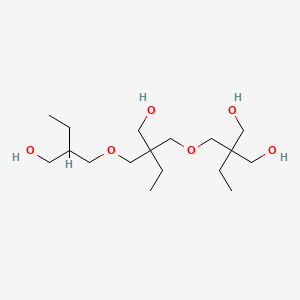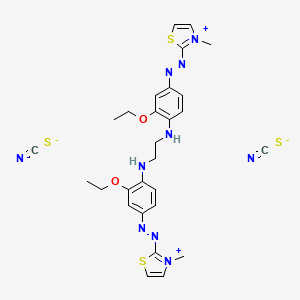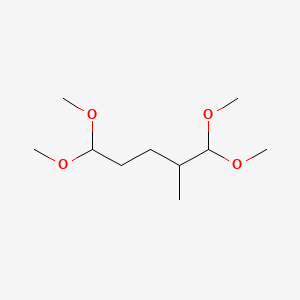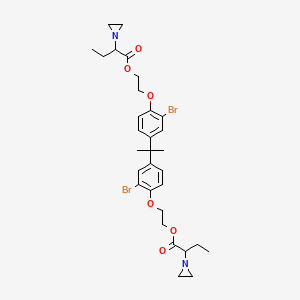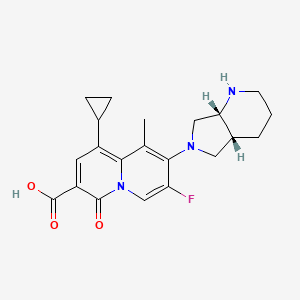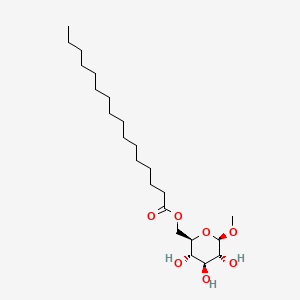![molecular formula C26H33ClN2O13 B15184936 bis[2-(dimethylamino)ethyl] (Z)-2-(4-chlorophenoxy)but-2-enedioate;(E)-but-2-enedioic acid CAS No. 129320-19-0](/img/structure/B15184936.png)
bis[2-(dimethylamino)ethyl] (Z)-2-(4-chlorophenoxy)but-2-enedioate;(E)-but-2-enedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Bis[2-(dimethylamino)ethyl] (Z)-2-(4-chlorophenoxy)but-2-enedioate;(E)-but-2-enedioic acid” is a complex organic compound that features both ester and amine functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “bis[2-(dimethylamino)ethyl] (Z)-2-(4-chlorophenoxy)but-2-enedioate;(E)-but-2-enedioic acid” typically involves a multi-step process:
Esterification: The initial step involves the esterification of (Z)-2-(4-chlorophenoxy)but-2-enedioic acid with 2-(dimethylamino)ethanol under acidic conditions.
Purification: The resulting ester is purified using techniques such as recrystallization or column chromatography.
Final Product Formation: The purified ester is then reacted with (E)-but-2-enedioic acid under controlled conditions to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale esterification and purification processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, forming N-oxides.
Reduction: Reduction reactions can target the ester groups, converting them into alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Alcohols and reduced esters.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.
Medicine
Therapeutics: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Materials Science: Utilized in the development of advanced materials, such as polymers and coatings.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mecanismo De Acción
The compound exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: It can inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: Binds to certain receptors, modulating biological responses.
Signal Transduction: Influences signal transduction pathways, altering cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- Bis[2-(dimethylamino)ethyl] fumarate
- Bis[2-(dimethylamino)ethyl] maleate
- Bis[2-(dimethylamino)ethyl] phthalate
Uniqueness
- Structural Features : The presence of both (Z)- and (E)-isomers in the compound provides unique stereochemical properties.
- Functional Groups : The combination of ester and amine groups offers diverse reactivity and potential applications.
Propiedades
Número CAS |
129320-19-0 |
|---|---|
Fórmula molecular |
C26H33ClN2O13 |
Peso molecular |
617.0 g/mol |
Nombre IUPAC |
bis[2-(dimethylamino)ethyl] (Z)-2-(4-chlorophenoxy)but-2-enedioate;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C18H25ClN2O5.2C4H4O4/c1-20(2)9-11-24-17(22)13-16(18(23)25-12-10-21(3)4)26-15-7-5-14(19)6-8-15;2*5-3(6)1-2-4(7)8/h5-8,13H,9-12H2,1-4H3;2*1-2H,(H,5,6)(H,7,8)/b16-13-;2*2-1+ |
Clave InChI |
WHEAJFJHQPTUEP-VWLJOHICSA-N |
SMILES isomérico |
CN(CCOC(=O)/C=C(\OC1=CC=C(C=C1)Cl)/C(=O)OCCN(C)C)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CN(C)CCOC(=O)C=C(C(=O)OCCN(C)C)OC1=CC=C(C=C1)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-but-2-enedioic acid;N-[3-[(2-hydroxy-2-phenylacetyl)amino]propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide](/img/structure/B15184869.png)


